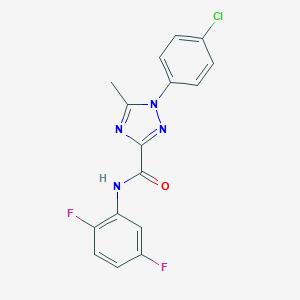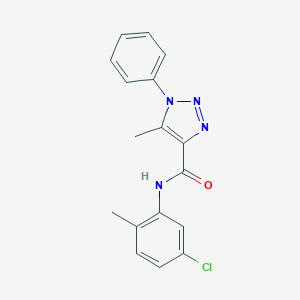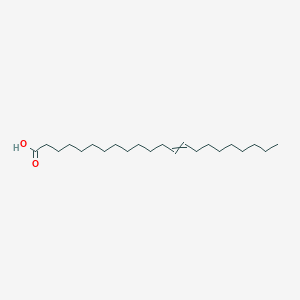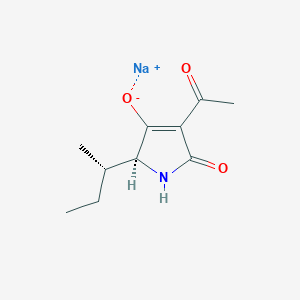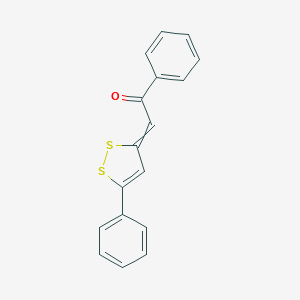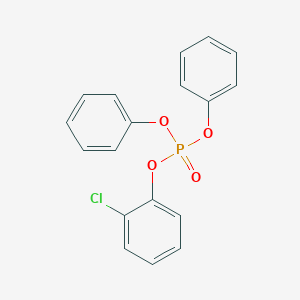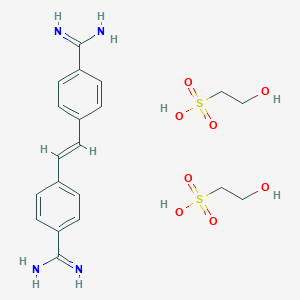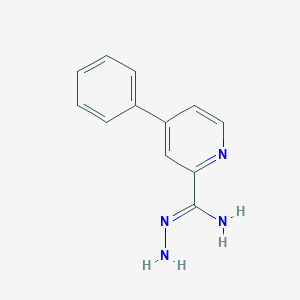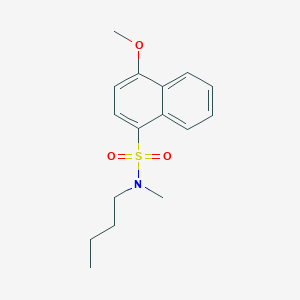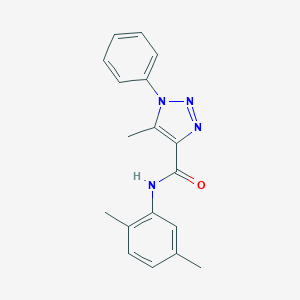
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DMTA, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DMTA is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the activity of human topoisomerase IIα, which is involved in DNA replication and transcription, leading to cell death. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, leading to fungal cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to induce cell cycle arrest at the G2/M phase, leading to cell death. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to inhibit the migration and invasion of cancer cells by regulating the expression of certain proteins.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages and limitations for lab experiments. One advantage is its high selectivity towards certain metal ions, making it a potential ligand for metal ion detection and separation. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit high solubility in various solvents, making it easy to handle in lab experiments. However, one limitation of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its low stability in acidic and basic conditions, which can affect its activity and selectivity.
未来方向
There are various future directions for the research on N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is the development of new drugs based on N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for the treatment of various diseases, such as cancer, fungal infections, and viral infections. Another direction is the optimization of the synthesis method of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide to improve its yield and purity. Additionally, the study of the mechanism of action of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its biochemical and physiological effects can lead to the discovery of new targets for drug development. Finally, the exploration of new applications of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, such as in the field of catalysis and materials science, can lead to the development of new technologies.
合成方法
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, such as the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate followed by cyclization with phenyl isocyanate. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid followed by acylation with acetic anhydride. The synthesis of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide using these methods has been reported in various scientific journals.
科学研究应用
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various potential applications in scientific research, such as in the development of new drugs, as a fluorescent probe for imaging, and as a ligand for metal ions. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit anticancer, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a fluorescent probe for imaging of cancer cells and metal ions due to its unique optical properties. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to exhibit high selectivity towards certain metal ions, making it a potential ligand for metal ion detection and separation.
属性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-9-10-13(2)16(11-12)19-18(23)17-14(3)22(21-20-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,23) |
InChI 键 |
CTMDVMFGACNNMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
